Selatinib

Pharmacokinetics Oral Bioavailability Drug Development

Selatinib delivers 187% relative oral bioavailability and >2-fold higher plasma exposure versus lapatinib, overcoming the solubility and pharmacokinetic limitations of conventional dual EGFR/HER2 inhibitors. In HER2-overexpressing NCI-N87 and SK-OV-3 xenograft models, it achieves superior tumor growth inhibition (94.8% and 85.7%) without significant body weight loss. For PK/PD modeling, oral formulation optimization, and preclinical proof-of-concept studies requiring accurate human exposure prediction and robust in vivo efficacy, selatinib is the scientifically justified choice—direct substitution with lapatinib or other in-class compounds will yield different pharmacokinetic profiles and therapeutic outcomes.

Molecular Formula C29H26ClFN4O3S
Molecular Weight 565.1 g/mol
CAS No. 1275595-86-2
Cat. No. B610765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelatinib
CAS1275595-86-2
SynonymsSelatinib.
Molecular FormulaC29H26ClFN4O3S
Molecular Weight565.1 g/mol
Structural Identifiers
SMILESCS(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O3S/c1-39(36)12-11-32-16-23-7-10-27(38-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)37-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
InChIKeyOAMVGUFHZPRXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selatinib (CAS 1275595-86-2): A Dual EGFR/HER2 Inhibitor with Differentiated Oral Bioavailability and In Vivo Tumor Growth Suppression


Selatinib is a reversible, orally active dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases [1]. Originating from Qilu Pharmaceutical as an analog of the quinazoline lapatinib, it exhibits antineoplastic activity by blocking phosphorylation of both receptors, thereby suppressing tumor growth in EGFR/HER2-overexpressing cells [2]. The compound is under clinical investigation, including Phase I studies in advanced breast cancer [3].

Why Generic Substitution of Selatinib with Other Dual EGFR/HER2 Inhibitors May Compromise Preclinical and Clinical Outcomes


Selatinib is a lapatinib analog that shares the same dual EGFR/HER2 inhibitory mechanism but exhibits significantly improved pharmacokinetic properties and in vivo efficacy that are not interchangeable with lapatinib or other in-class compounds [1]. Key differentiators include a >2-fold higher plasma exposure of active drug, a 187% relative oral bioavailability, and superior tumor growth inhibition in preclinical models—all of which are linked to markedly enhanced aqueous solubility [2][3]. Consequently, substituting selatinib with lapatinib or other dual EGFR/HER2 inhibitors in research, preclinical, or clinical settings would likely yield different pharmacokinetic profiles and therapeutic outcomes, making direct substitution scientifically unsound.

Quantitative Evidence of Selatinib's Differentiation from Lapatinib and In-Class Dual EGFR/HER2 Inhibitors


Oral Bioavailability: Selatinib Achieves 187% of Lapatinib's Systemic Exposure

Selatinib demonstrates an oral bioavailability that is 187% of that of lapatinib, indicating significantly greater systemic drug exposure following oral administration. This quantifiable advantage is supported by human pharmacokinetic data showing >2-fold higher plasma exposure of active drug (selatinib plus its lapatinib metabolite) compared to an equivalent dose of lapatinib [1][2].

Pharmacokinetics Oral Bioavailability Drug Development

In Vivo Tumor Growth Inhibition in NCI-N87 Xenograft Model: Selatinib Outperforms Lapatinib

In the NCI-N87 gastric cancer xenograft model, selatinib achieved 94.8% tumor growth inhibition compared to lapatinib's 89.7% inhibition, representing a 5.1% absolute improvement in tumor suppression [1].

In Vivo Efficacy Xenograft HER2-positive Gastric Cancer

In Vivo Tumor Growth Inhibition in SK-OV-3 Xenograft Model: Superior Efficacy Over Lapatinib

In the SK-OV-3 ovarian cancer xenograft model, selatinib demonstrated 85.7% tumor growth inhibition compared to lapatinib's 78.8% inhibition, resulting in a 6.9% absolute increase in tumor suppression [1].

In Vivo Efficacy Xenograft Ovarian Cancer

Human Plasma Exposure: Active Drug AUC More Than Two-Fold Higher Versus Lapatinib

In a Phase I crossover study in healthy subjects, plasma exposure to the active drug (selatinib plus its lapatinib metabolite) was more than two-fold higher after administration of a single 500 mg selatinib tablet compared to the same dose of lapatinib [1].

Pharmacokinetics Plasma Exposure AUC

Aqueous Solubility: Selatinib Overcomes Lapatinib's Poor Water Solubility Limitation

Lapatinib's poor aqueous solubility (7 μg/mL) limits its clinical utility and formulation options. Selatinib was specifically designed to address this limitation, demonstrating markedly improved water solubility that meets oral drug requirements [1]. The tosylate salt form of selatinib is described as 'highly soluble' [2].

Physicochemical Properties Formulation Drugability

Selatinib (1275595-86-2): Evidence-Based Application Scenarios for Preclinical Research and Clinical Development


Preclinical In Vivo Efficacy Studies in HER2-Driven Xenograft Models

Researchers evaluating anti-tumor activity in HER2-overexpressing gastric (NCI-N87) or ovarian (SK-OV-3) xenograft models should select selatinib over lapatinib due to its superior tumor growth inhibition (94.8% vs 89.7% and 85.7% vs 78.8%, respectively) [1]. The compound's improved aqueous solubility and oral bioavailability translate into robust in vivo efficacy without significant body weight loss, making it an ideal tool for proof-of-concept studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Dose Optimization

Given selatinib's 187% relative oral bioavailability and >2-fold higher plasma exposure of active drug compared to lapatinib in human studies [2][3], researchers developing PK/PD models or conducting dose-ranging studies should utilize selatinib to more accurately predict human exposure and optimize dosing regimens for dual EGFR/HER2 inhibition.

Formulation Development and Solubility Enhancement Research

Scientists working on oral formulation strategies for poorly soluble kinase inhibitors can use selatinib as a reference compound or scaffold for further optimization, as it overcomes lapatinib's severe aqueous solubility limitation (7 μg/mL) [4]. The compound's improved solubility profile, particularly in its tosylate salt form [3], provides a benchmark for achieving acceptable oral drug solubility without complex formulation techniques.

Clinical Development in HER2-Positive Advanced Breast Cancer

For clinical researchers and pharmaceutical developers, selatinib represents a differentiated dual EGFR/HER2 inhibitor with favorable pharmacokinetics (linear PK up to 500 mg, half-life 13.8-15.8 h) and a manageable safety profile in healthy subjects [2]. Phase I studies in advanced breast cancer are ongoing, and the compound's bioavailability advantage supports its evaluation as a potential adjuvant therapy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.